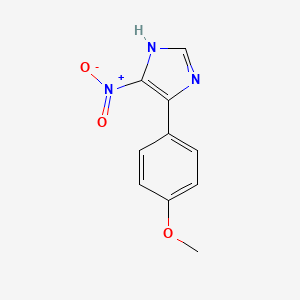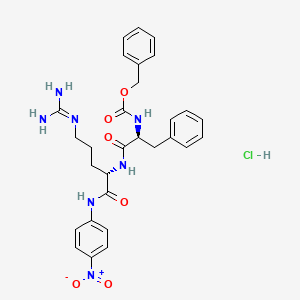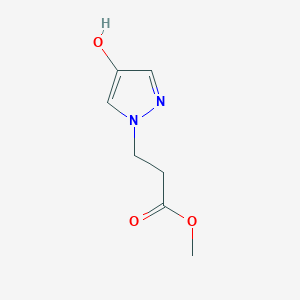
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Descripción general
Descripción
4-(4-methoxyphenyl)-5-nitro-1H-imidazole, also known as MNZ, is a chemical compound with potential applications in scientific research. It belongs to the class of nitroimidazole compounds and is known for its antimicrobial and antiparasitic properties.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole involves the reduction of the nitro group to produce reactive intermediates that can damage DNA and other cellular components. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in the death of the microorganism or cancer cell.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-5-nitro-1H-imidazole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and parasites, including Helicobacter pylori, Giardia lamblia, and Trichomonas vaginalis. It has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-5-nitro-1H-imidazole has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. It also has a wide range of potential applications in scientific research. However, there are also some limitations to using 4-(4-methoxyphenyl)-5-nitro-1H-imidazole in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experimental setups. It also has potential toxicity concerns, which must be carefully considered when designing experiments.
Direcciones Futuras
There are a number of future directions for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole research. One potential area of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Another potential area of focus is the development of new applications for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole, such as in the treatment of other types of infections or in the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole and to identify any potential side effects or toxicity concerns.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-5-nitro-1H-imidazole has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antiparasitic properties, making it a potential candidate for the treatment of various infections caused by bacteria and parasites. It has also been studied for its potential use in cancer therapy, as it has been found to have cytotoxic effects on cancer cells.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)9-10(13(14)15)12-6-11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNIKDPIGCYQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-5-nitro-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)

![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)


![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
